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An in-depth guide for researchers and drug development professionals on the efficacy and
mechanisms of Serelaxin compared to standard-of-care treatments for acute heart failure,
supported by clinical trial data and detailed experimental protocols.

Executive Summary

Serelaxin, a recombinant form of human relaxin-2, has been investigated as a potential
therapy for acute heart failure (AHF) due to its vasodilatory and organ-protective properties.
This guide provides a comprehensive comparison of the efficacy of Serelaxin with standard
heart failure therapies, drawing upon data from pivotal clinical trials. While initial studies
showed promise, the large-scale RELAX-AHF-2 trial did not demonstrate a statistically
significant reduction in its primary endpoints of cardiovascular death at 180 days or worsening
heart failure at day 5 when Serelaxin was added to standard therapy. This report presents a
detailed analysis of the available quantitative data, experimental methodologies, and the
underlying signaling pathways to offer a clear perspective for the scientific community.

Comparative Efficacy: Serelaxin vs. Standard
Therapy

The primary evidence for Serelaxin's efficacy comes from the RELAX-AHF and RELAX-AHF-2
clinical trials. Standard therapy for AHF typically includes loop diuretics, vasodilators, and
inotropes. The following tables summarize the comparative efficacy based on key clinical
endpoints.
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Serelaxin + Placebo + Standard .
Outcome Measure Trial
Standard Therapy Therapy

Cardiovascular Death

8.7% 8.9% RELAX-AHF-2[1]
at 180 Days
Worsening Heart
) 6.9% 7.7% RELAX-AHF-2[1]
Failure at Day 5
All-Cause Mortality at
11.3% 11.9% RELAX-AHF-2[2]
180 Days
Cardiovascular Death
or Rehospitalization o o
Not significantly Not significantly
for Heart ) ) RELAX-AHF-2
different different

Failure/Renal Failure
at 180 Days

Note: The RELAX-AHF-2 trial was the pivotal Phase 3 study designed to confirm the findings of
the earlier RELAX-AHF trial.

Standard Therapy
Outcome Measure . Study/Source
(Representative Data)

) ] 2.7% (without inotropes) - )
In-Hospital Mortality o IN-HF Outcome registry
21.4% (with inotropes)

30-Dav Mortalit ~2.5% (uncomplicated) to ASCEND-HF[3]
-Day Mortali -
Y Y ~29.7% (with worsening HF)

1-Year Mortality 20% - 30% ADHERE Registry[4]

Mechanism of Action: The Serelaxin Signaling
Pathway

Serelaxin exerts its effects primarily by binding to the relaxin family peptide receptor 1
(RXFP1), a G protein-coupled receptor. This interaction initiates a cascade of downstream
signaling events that lead to vasodilation, anti-inflammatory effects, and anti-fibrotic activity.
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Caption: Serelaxin signaling cascade via the RXFP1 receptor.
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Key Experimental Protocols

To ensure transparency and reproducibility, this section details the methodologies of the pivotal

RELAX-AHF-2 trial for Serelaxin and a representative trial for a standard acute heart failure

therapy.

Serelaxin: RELAX-AHF-2 Trial Protocol

The RELAX-AHF-2 study was a multicenter, randomized, double-blind, placebo-controlled,

event-driven, phase 3 trial.

Patient Population: The trial enrolled approximately 6,800 patients hospitalized for AHF. Key
inclusion criteria included dyspnea, congestion on chest radiograph, increased natriuretic
peptide levels, mild-to-moderate renal insufficiency, and a systolic blood pressure of 2125
mmHg.

Intervention: Patients were randomized in a 1:1 ratio to receive either a 48-hour intravenous
infusion of Serelaxin (30 pg/kg/day) or a matching placebo, in addition to standard of care
treatments. Randomization occurred within 16 hours of presentation.

Primary Endpoints:

o Time to cardiovascular death through day 180.

o Occurrence of worsening heart failure through day 5.

Key Secondary Endpoints: Included 180-day all-cause mortality, a composite of 180-day
combined cardiovascular mortality or heart failure/renal failure rehospitalization, and in-
hospital length of stay.

Assessments: Patients were assessed for safety and efficacy at various time points,
including daily assessments while hospitalized through day 5, and follow-up visits or contacts
at days 14, 30, 60, and 180.
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Primary Endpoints Assessment:
- CV Death at Day 180
- Worsening HF at Day 5

Serelaxin 30 pug/kg/day IV
for 48h + Standard Care

Patient Screening Randomization (1:1) Follow-up Assessments

(AHF, SBP 2125 mmHg, etc.) within 16h (Days 5, 14, 30, 60, 180)
Placebo IV
for 48h + Standard Care

Secondary Endpoints Assessment:
- All-cause mortality at Day 180
- Composite CV death/rehospitalization

Click to download full resolution via product page

Caption: Experimental workflow of the RELAX-AHF-2 clinical trial.

Standard Therapy: Representative Diuretic Trial Protocol
(DOSE Trial)

The Diuretic Optimization Strategies Evaluation (DOSE) trial was a prospective, randomized,
double-blind study designed to evaluate different diuretic strategies in patients with acute
decompensated heatrt failure.

o Patient Population: The study enrolled 308 patients with a history of chronic heart failure and
evidence of volume overload.

« Intervention: Patients were randomized in a 2x2 factorial design to one of four treatment

arms:

o Low-dose, intermittent bolus of intravenous furosemide.

o Low-dose, continuous infusion of intravenous furosemide.
o High-dose, intermittent bolus of intravenous furosemide.

o High-dose, continuous infusion of intravenous furosemide. 'Low dose' was equivalent to
the patient's oral home dose, while 'high dose' was 2.5 times the oral home dose.

e Primary Endpoints:

o Patient's global assessment of symptoms over 72 hours.
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o Change in serum creatinine from baseline to 72 hours.

o Assessments: Patients were assessed for symptom relief, renal function, and other clinical
outcomes throughout the 72-hour study period.

Conclusion

The addition of Serelaxin to standard therapy for acute heart failure did not result in a
significant improvement in the primary endpoints of 180-day cardiovascular mortality or
worsening heart failure by day 5 in the pivotal RELAX-AHF-2 trial.[1] While the mechanistic
rationale for Serelaxin's use in AHF, including its vasodilatory, anti-inflammatory, and anti-
fibrotic effects, is compelling, these properties did not translate into a demonstrable clinical
benefit in a large-scale clinical trial. Standard therapies, primarily focused on diuretics and
vasodilators, remain the cornerstone of AHF management, aimed at symptom relief and
hemodynamic stabilization. Further research may be warranted to identify specific subgroups of
AHF patients who might benefit from Serelaxin's unique mechanism of action or to explore
alternative dosing regimens. However, based on the current evidence, Serelaxin has not
shown superiority over standard of care in the broad population of patients with acute heart
failure.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b13411825#comparing-the-efficacy-of-serelaxin-to-
standard-heart-failure-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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